REACTION_CXSMILES
|
COC1C=CC2SC(C(O)=O)=C(OC(C)C)C=2C=1.[NH2:19][C:20]1[CH:29]=[CH:28][C:23]([C:24]([O:26]C)=[O:25])=[CH:22][C:21]=1[O:30][CH3:31]>CO>[NH2:19][C:20]1[CH:29]=[CH:28][C:23]([C:24]([OH:26])=[O:25])=[CH:22][C:21]=1[O:30][CH3:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(SC(=C2OC(C)C)C(=O)O)C=C1
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 269 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |